Methyl 3-[(2-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(2-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-derived compound characterized by a sulfamoyl group at position 3 and a methyl carboxylate ester at position 2. The sulfamoyl moiety is substituted with a 2-ethylphenyl group, which introduces steric and electronic effects that influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
methyl 3-[(2-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c1-3-12-8-4-6-10-14(12)19-25(21,22)17-13-9-5-7-11-15(13)24-16(17)18(20)23-2/h4-11,19H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAPYZBIIKXVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-[(2-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Sulfamoyl Group: This step involves the reaction of the benzothiophene core with sulfamoyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Methyl 3-[(2-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Methyl 3-[(2-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1-benzothiophene-2-carboxylate derivatives with sulfamoyl-phenyl substitutions. Key analogs and their comparative attributes are summarized below:
Table 1: Structural and Physicochemical Comparison of Selected Analogs
Key Observations:
Substituent Effects on Melting Points :
- Nitro-substituted analogs (3i–3k) exhibit higher melting points (139–210°C) compared to methoxy (103–104°C) or fluoro (126–127°C) derivatives, likely due to stronger intermolecular interactions (e.g., dipole-dipole for nitro groups) .
- Ortho-substituted nitro (3k) shows the highest melting point (209–210°C), attributed to restricted rotation and enhanced crystal packing .
Synthetic Yields :
- Electron-donating groups (e.g., 4-methoxy in 3a) yield higher product formation (86%) compared to electron-withdrawing groups (e.g., 4-nitro in 3i, 60%), suggesting steric and electronic compatibility in copper-catalyzed coupling reactions .
Spectroscopic Trends :
- NMR : Methoxy groups produce distinct singlets (δ ~3.8 ppm), while fluorine substituents are identifiable via 19F-NMR .
- IR : Nitro groups show characteristic asymmetric stretches (~1520 cm⁻¹), whereas sulfamoyl groups exhibit S=O stretches near 1350–1150 cm⁻¹ .
Ester Variations :
- Replacement of the methyl ester with an ethyl ester (e.g., Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate) alters solubility and molecular weight but retains core reactivity .
Biological Activity
Methyl 3-[(2-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound belonging to the benzothiophene family, which has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and biological mechanisms of this compound, drawing from various research studies and findings.
Benzothiophene derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. This compound is a novel compound that exhibits potential therapeutic applications due to its structural versatility and bioactivity.
2. Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions, including the formation of the benzothiophene core and subsequent sulfamoylation. The following table summarizes key synthetic routes:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Formation of Benzothiophene Core | Methyl 3-benzothiophene-2-carboxylate | 98 |
| 2 | Sulfamoylation | Sulfanilamide, coupling agent | 85 |
3.1 Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK.
3.2 Antimicrobial Activity
The compound has demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study using the cup plate method revealed the following Minimum Inhibitory Concentrations (MIC):
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.
3.3 Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of inflammation, it has been shown to reduce edema and inflammatory cell infiltration.
4. Case Studies
Several studies have highlighted the effectiveness of this compound in various biological assays:
- A study published in the Journal of Sulfur Chemistry indicated that derivatives of benzothiophene, including this compound, showed significant cytotoxicity against cancer cell lines with IC50 values ranging from 10 to 30 µM .
- Another investigation into the antimicrobial properties demonstrated that this compound effectively inhibited growth in resistant strains of bacteria, suggesting its potential utility in treating infections caused by multidrug-resistant organisms .
5. Conclusion
This compound represents a promising avenue for therapeutic development due to its multifaceted biological activities. Ongoing research is essential to fully elucidate its mechanisms of action and to explore its potential applications in medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
